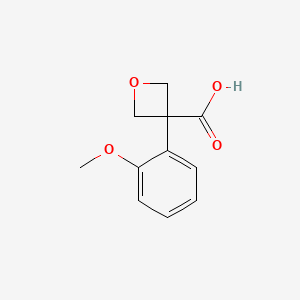

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

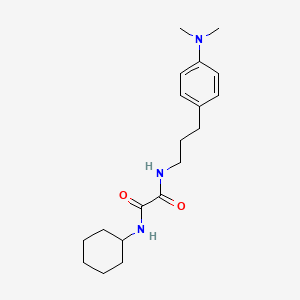

“3-(2-Methoxyphenyl)oxetane-3-carboxylic acid” is a chemical compound with the CAS Number: 1525352-21-9 . It has a molecular weight of 208.21 . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

The synthesis of oxetane derivatives like “this compound” often involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . Other methods include the use of potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) .Molecular Structure Analysis

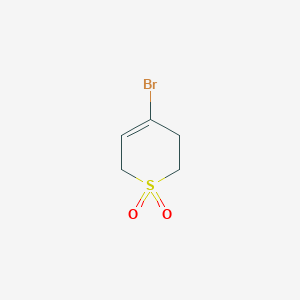

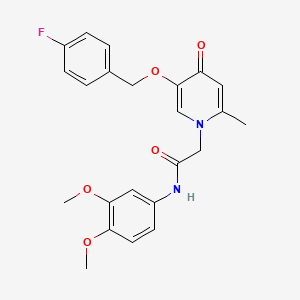

The InChI Code for “this compound” is1S/C11H12O4/c1-14-9-5-3-2-4-8(9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) . This indicates the presence of an oxetane ring attached to a methoxyphenyl group and a carboxylic acid group . Chemical Reactions Analysis

Oxetane derivatives can undergo various chemical reactions. For instance, they can be formed through epoxide opening with trimethyloxosulfonium ylide . The reaction involves the initial formation of the epoxide followed by ring opening .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4°C . It has a molecular weight of 208.21 .科学的研究の応用

Biocatalyst Inhibition and Microbial Tolerance

Research on carboxylic acids, including compounds like 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid, highlights their inhibitory effects on microbial growth, particularly in engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These microbes are often used in the fermentative production of bio-renewable chemicals. Understanding the mechanisms of microbial inhibition by carboxylic acids can aid in developing strategies to increase microbial tolerance and improve the yields of desired products. This research is foundational for optimizing the production processes of various bio-renewable chemicals and fuels (Jarboe, Royce, & Liu, 2013).

Antioxidant Properties and Structure-Activity Relationships

The antioxidant properties of hydroxycinnamic acids, a category closely related to this compound, are well-documented. Research into structure-activity relationships (SARs) of these compounds offers insights into how modifications in their chemical structure can influence antioxidant activity. These studies are vital for the development of more potent antioxidant molecules for use in pharmaceuticals, nutraceuticals, and as dietary supplements. Understanding the SARs of hydroxycinnamic acids helps in optimizing their efficacy and safety profiles for human health applications (Razzaghi-Asl et al., 2013).

Bioisosteres in Drug Design

Carboxylic acids, including this compound, play a crucial role in the pharmacophore of numerous drugs. The development of bioisosteres for carboxylic acids is an ongoing area of research aimed at overcoming challenges such as toxicity, metabolic instability, and limited bioavailability. Novel carboxylic acid bioisosteres can lead to improved pharmacological profiles, demonstrating the continuous innovation required in modern drug design to address health issues effectively (Horgan & O’ Sullivan, 2021).

Biomass Conversion and Renewable Chemicals

The conversion of plant biomass into valuable chemicals is a significant research area where this compound and its derivatives could play a role. This research focuses on developing sustainable methods for producing bio-based polymers, functional materials, and fuels from renewable resources. The ability to convert biomass into a wide range of chemicals and materials is crucial for reducing dependency on non-renewable hydrocarbon sources, highlighting the potential of compounds like this compound in the green chemistry sector (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

将来の方向性

特性

IUPAC Name |

3-(2-methoxyphenyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-2-4-8(9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTVXOQAAJNDMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(COC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2780688.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B2780690.png)

![N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2780693.png)

![3-chloro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2780695.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2780699.png)

![11-[(2-Methoxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2780700.png)